

# Spectroscopic data of Methoxycarbonylferrocene (NMR, IR, UV-Vis)

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## Compound of Interest

Compound Name: *Methoxycarbonylferrocene*

Cat. No.: *B15336813*

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An in-depth analysis of the spectroscopic properties of **Methoxycarbonylferrocene** is crucial for its identification, characterization, and application in various scientific fields, including materials science and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **Methoxycarbonylferrocene**, along with detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Methoxycarbonylferrocene** by providing information about the chemical environment of the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Methoxycarbonylferrocene** typically exhibits three main signals corresponding to the protons of the cyclopentadienyl (Cp) rings and the methyl group of the ester.

- Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent protons on the unsubstituted Cp ring typically appear as a sharp singlet.
- Substituted Cyclopentadienyl Ring (Cp'): The four protons on the substituted Cp' ring are chemically non-equivalent and usually appear as two multiplets or two apparent triplets.

- Methyl Protons ( $-\text{OCH}_3$ ): The three protons of the methoxy group appear as a distinct singlet.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

- Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent carbon atoms of the unsubstituted Cp ring show a single resonance.
- Substituted Cyclopentadienyl Ring (Cp'): The five carbon atoms of the substituted ring are non-equivalent. The carbon atom attached to the methoxycarbonyl group (ipso-carbon) is significantly deshielded and appears at a lower field. The other four carbons of this ring give rise to distinct signals.
- Carbonyl Carbon ( $-\text{C}=\text{O}$ ): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field in the spectrum.
- Methyl Carbon ( $-\text{OCH}_3$ ): The carbon atom of the methoxy group appears as a single resonance in the aliphatic region of the spectrum.

Table 1: NMR Spectroscopic Data for **Methoxycarbonylferrocene**

| Nucleus         | Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Assignment           |
|-----------------|----------------------------------|---------------------|----------------------|
| $^1\text{H}$    | $\sim 4.20$                      | s                   | 5H, Unsubstituted Cp |
| $\sim 4.50$     | m                                | 2H, Substituted Cp' |                      |
| $\sim 4.80$     | m                                | 2H, Substituted Cp' |                      |
| $\sim 3.80$     | s                                | 3H, $-\text{OCH}_3$ |                      |
| $^{13}\text{C}$ | $\sim 69.0$                      | Unsubstituted Cp    |                      |
| $\sim 70.0$     | C2/C5, Substituted Cp'           |                     |                      |
| $\sim 72.0$     | C3/C4, Substituted Cp'           |                     |                      |
| $\sim 75.0$     | C1 (ipso), Substituted Cp'       |                     |                      |
| $\sim 170.0$    | $-\text{C}=\text{O}$             |                     |                      |
| $\sim 51.0$     | $-\text{OCH}_3$                  |                     |                      |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in

**Methoxycarbonylferrocene** based on their characteristic vibrational frequencies.

- C-H Stretching (Cp rings): Aromatic C-H stretching vibrations of the cyclopentadienyl rings are typically observed around  $3100\text{ cm}^{-1}$ .
- C=O Stretching (Ester): A strong absorption band corresponding to the carbonyl stretching of the ester group is a key feature, usually appearing in the region of  $1700\text{--}1720\text{ cm}^{-1}$ .

- C-O Stretching (Ester): The C-O stretching vibrations of the ester group are typically found in the 1300-1000  $\text{cm}^{-1}$  region.
- Fe-Cp Stretching: The vibration of the iron-cyclopentadienyl bond gives rise to a weak absorption band in the far-infrared region, typically around 480-500  $\text{cm}^{-1}$ .

Table 2: IR Spectroscopic Data for **Methoxycarbonylferrocene**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                      |
|---------------------------------|-----------|---------------------------------|
| ~3100                           | Medium    | C-H stretch (Cp)                |
| ~2950                           | Medium    | C-H stretch ( $-\text{OCH}_3$ ) |
| ~1710                           | Strong    | C=O stretch (Ester)             |
| ~1450                           | Medium    | C=C stretch (Cp)                |
| ~1280                           | Strong    | C-O stretch (Ester)             |
| ~1100                           | Strong    | Asymmetric C-O-C stretch        |
| ~1000                           | Medium    | Symmetric C-O-C stretch         |
| ~820                            | Strong    | C-H out-of-plane bend (Cp)      |
| ~490                            | Weak      | Fe-Cp stretch                   |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Methoxycarbonylferrocene** molecule. The spectrum is characterized by two main absorption bands.

- d-d Transition: A lower energy, weaker absorption band in the visible region (around 440 nm) is attributed to the d-d electronic transitions of the iron center. This band is responsible for the characteristic orange color of ferrocene derivatives.
- Charge Transfer Bands: Higher energy, more intense absorption bands in the UV region (around 325 nm and 250 nm) are due to ligand-to-metal charge transfer (LMCT) transitions.

Table 3: UV-Vis Spectroscopic Data for **Methoxycarbonylferrocene**

| $\lambda_{\text{max}}$ (nm) | Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ ) | Assignment     |
|-----------------------------|---|----------------|
| ~440                        | ~100  | d-d transition |
| ~325                        | ~5000   | LMCT           |
| ~250                        | ~6000   | LMCT           |

Note: The exact  $\lambda_{\text{max}}$  and  $\epsilon$  values can be influenced by the solvent.

## Experimental Protocols

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methoxycarbonylferrocene** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ , or Benzene- $\text{d}_6$ ) in a standard 5 mm NMR tube.
- Instrument: A  $^1\text{H}$  NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer. A  $^{13}\text{C}$  NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.
- Acquisition Parameters ( $^1\text{H}$  NMR):
  - Number of scans: 8-16
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 10 ppm
- Acquisition Parameters ( $^{13}\text{C}$  NMR):
  - Number of scans: 1024 or more, depending on the sample concentration.

- Relaxation delay: 2-5 seconds
- Pulse width: 30-45 degrees
- Spectral width: -10 to 220 ppm
- Proton decoupling is typically applied to simplify the spectrum.
- Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

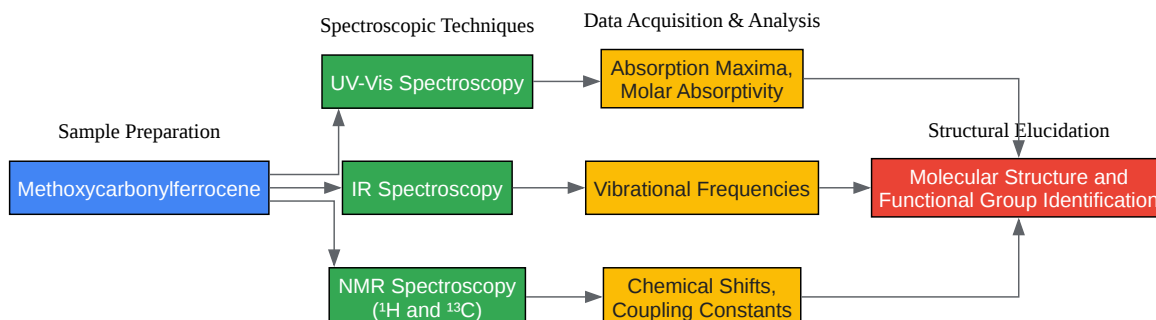
- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of **Methoxycarbonylferrocene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Solution):
  - Dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).
  - Place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Acquisition:
  - Record a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates with solvent).
  - Place the sample in the beam path and record the sample spectrum.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **Methoxycarbonylferrocene** of a known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
  - Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Instrument: A double-beam UV-Vis spectrophotometer is used for analysis.
- Acquisition:
  - Use a matched pair of quartz cuvettes (typically 1 cm path length).
  - Fill one cuvette with the pure solvent to be used as a reference (blank).
  - Fill the other cuvette with the sample solution.
  - Scan the absorbance of the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).
- Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methoxycarbonylferrocene**.



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Caption: Workflow for the spectroscopic characterization of **Methoxycarbonylferrocene**.

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